molecular formula C16H22N2O4 B8301036 Ethyl 4-(4-ethoxycarbonylpiperazin-1-yl)benzoate

Ethyl 4-(4-ethoxycarbonylpiperazin-1-yl)benzoate

Cat. No. B8301036
M. Wt: 306.36 g/mol
InChI Key: ZMCQIEWHZXPXDJ-UHFFFAOYSA-N
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Patent
US05834471

Procedure details

Ethyl 4-fluorobenzoate (0.93 ml, 6.3 mmol), anhydrous potassium carbonate (0.96 g, 7.0 mmol), ethoxycarbonyl piperazine (0.92 ml, 6.3 mmol)and dry DMSO (30 ml) were heated under dry conditions at 90° C. for 72h. The mixture was partitioned between ethyl acetate and water, dried (sodium sulphate) and evaporated to dryness under reduced pressure. The product was purified by flash column chromatography on silica eluting with 10%MeOH/chloroform to afford the title compound as an oil (1.35 g, 70%).
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:19]([O:21][C:22]([N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1)=[O:23])[CH3:20]>CS(C)=O>[CH2:19]([O:21][C:22]([N:24]1[CH2:25][CH2:26][N:27]([C:2]2[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=2)[CH2:28][CH2:29]1)=[O:23])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.93 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.92 mL
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography on silica eluting with 10%MeOH/chloroform

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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